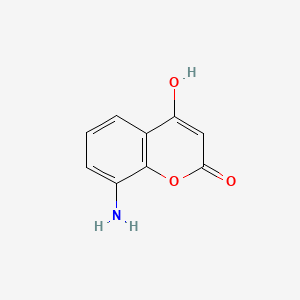
8-Amino-4-hydroxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-4-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-4-hydroxycoumarin typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-hydroxycoumarin with an amine source, such as ammonia or an amine derivative, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Amino-4-hydroxycoumarin undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted coumarin derivatives .
Scientific Research Applications
8-Amino-4-hydroxycoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Amino-4-hydroxycoumarin involves its interaction with various molecular targets and pathways. For instance, it can inhibit the active form of the GPIIb/IIIa complex on platelets, preventing platelet aggregation . Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress .
Comparison with Similar Compounds
8-Amino-4-hydroxycoumarin can be compared with other coumarin derivatives, such as:
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxycoumarin: Used as a fluorescent probe and in drug development.
4-Aminocoumarin: Exhibits antimicrobial and anticancer activities.
The uniqueness of this compound lies in its combined amino and hydroxyl functionalities, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
8-amino-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H7NO3/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,11H,10H2 |
InChI Key |
ILURZWGSZNZELJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


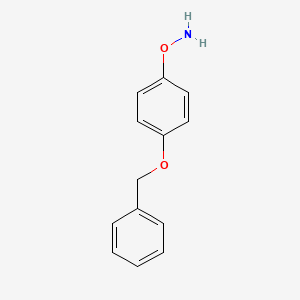
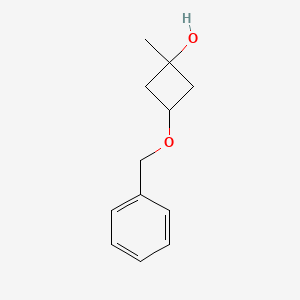
![N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide](/img/structure/B15337059.png)
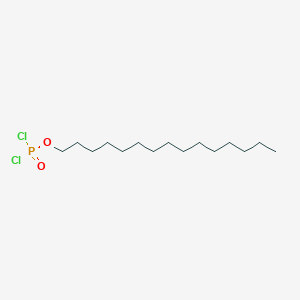
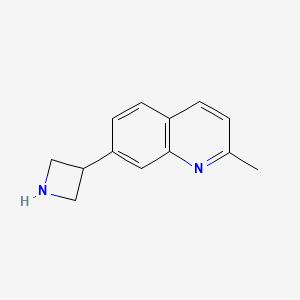
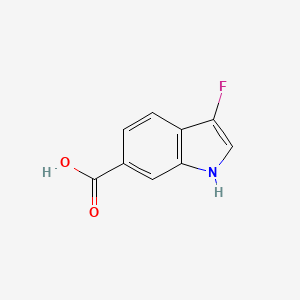
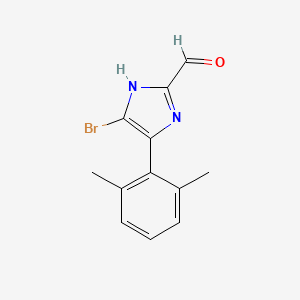


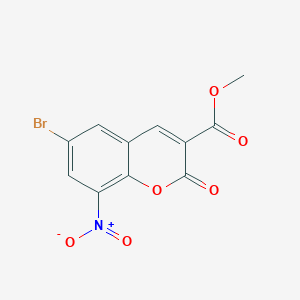
![5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole](/img/structure/B15337100.png)
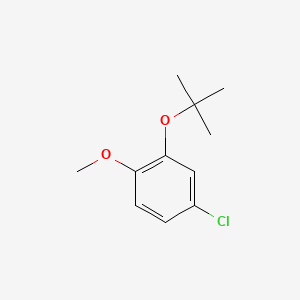
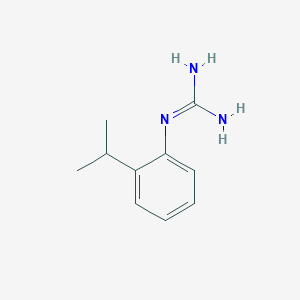
![Methyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B15337147.png)
